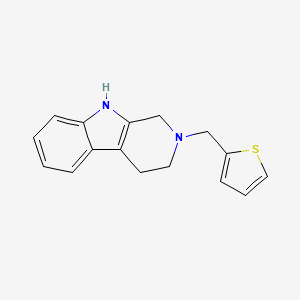

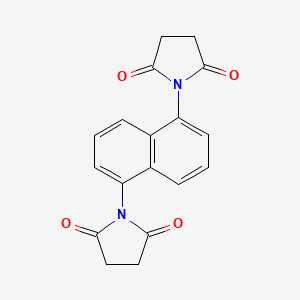

2-(2-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Tetrahydro-beta-carboline derivatives, including 2-(2-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, can be synthesized through various methods. A notable approach is the Pictet-Spengler reaction, which has been widely utilized for the synthesis of tetrahydro-beta-carbolines. This involves the condensation of tryptamines with aldehydes under acidic conditions to form the tetrahydro-beta-carboline skeleton. Studies have shown efficient synthetic routes that allow for the incorporation of various substituents, facilitating the synthesis of a wide range of tetrahydro-beta-carboline derivatives (Hansen et al., 2013).

Molecular Structure Analysis

The molecular structure of tetrahydro-beta-carbolines is characterized by a fused pyrrole and indole ring system. This structure is foundational for the diverse biological activities observed in these compounds. The presence of substituents, such as the 2-thienylmethyl group in 2-(2-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, influences the molecular conformation and, consequently, the biological and chemical properties of these molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the detailed molecular structure of these compounds, providing insights into their three-dimensional conformation and electronic properties (Arshad et al., 2020).

Chemical Reactions and Properties

Tetrahydro-beta-carbolines undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which can modify their chemical properties and potential applications. These reactions are influenced by the electron-rich nature of the indole ring, making tetrahydro-beta-carbolines reactive towards electrophiles. The presence of a substituent such as the 2-thienylmethyl group can further influence the reactivity and chemical properties of these compounds, allowing for selective functionalization and modification of the tetrahydro-beta-carboline core (Ohta et al., 2009).

Physical Properties Analysis

The physical properties of tetrahydro-beta-carbolines, such as solubility, melting point, and crystallinity, are crucial for their application in various scientific fields. These properties are significantly influenced by the molecular structure and substituents present in the compound. For instance, the introduction of a 2-thienylmethyl group can affect the solubility and crystalline structure of tetrahydro-beta-carbolines, impacting their behavior in biological systems and their utility in pharmaceutical formulations (Herraiz, 1999).

Chemical Properties Analysis

The chemical properties of tetrahydro-beta-carbolines, including acidity, basicity, and photostability, are essential for understanding their reactivity and potential applications. These properties are influenced by the specific substituents and structural modifications in the tetrahydro-beta-carboline framework. Research on the chemical properties of these compounds, such as their behavior in different pH conditions and under light exposure, provides valuable information for their application in drug development and other fields (Herraiz & Galisteo, 2003).

Safety and Hazards

The safety data sheet for a related compound, “Dimethyl (2-thienylmethyl)malonate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective gloves, clothing, and eye/face protection .

Propriétés

IUPAC Name |

2-(thiophen-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-2-6-15-13(5-1)14-7-8-18(11-16(14)17-15)10-12-4-3-9-19-12/h1-6,9,17H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEWDQCNWQQUEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5283743 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5632836.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5632853.png)

![N,1,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5632860.png)

![N~4~-[3-(2-methoxyphenoxy)propyl]-N~4~,6-dimethylpyrimidine-2,4-diamine](/img/structure/B5632865.png)

![(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5632870.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)

![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)

![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)